2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione
Description
This compound features a benzo[de]isoquinoline-1,3-dione core linked via an ethyl group to a piperazine ring substituted with a 3-(4-nitrophenyl)acryloyl group. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing properties, which may influence electronic characteristics, solubility, and binding interactions.
Properties
IUPAC Name |
2-[2-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c32-24(12-9-19-7-10-21(11-8-19)31(35)36)29-16-13-28(14-17-29)15-18-30-26(33)22-5-1-3-20-4-2-6-23(25(20)22)27(30)34/h1-12H,13-18H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABVCGUCNSXRID-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione is a derivative of benzo[de]isoquinoline-1,3-dione, which has garnered attention for its potential biological activities, particularly in antiviral and anticancer research. This article explores the biological activity of this compound through various studies and findings.
Antiviral Properties
Research has indicated that derivatives of benzo[de]isoquinoline-1,3-diones exhibit antiviral properties. For instance, studies have shown that certain benzo[de]isoquinoline-diones can inhibit the replication of viruses such as herpes simplex and vaccinia viruses in cell cultures. The inhibitory effect is time-related, suggesting that the timing of administration plays a crucial role in efficacy .
A specific study highlighted that compounds structurally similar to our target compound demonstrated significant inhibition of hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. These inhibitors displayed submicromolar potency and acted by binding to the non-nucleoside binding site of the polymerase, thus preventing viral replication effectively .
Anticancer Activity
The anticancer potential of benzo[de]isoquinoline derivatives has also been explored. Compounds in this category have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have noted that certain derivatives can significantly reduce tumor growth in preclinical models by inducing apoptosis through caspase activation pathways .
Case Study 1: Antiviral Efficacy
A study conducted on two specific benzo[de]isoquinoline derivatives demonstrated their ability to prevent ocular and dermal infections with vaccinia virus in rabbits. Treatment with these compounds reduced the severity of disease significantly when administered prior to infection, underscoring their potential as therapeutic agents against viral infections .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that compounds similar to this compound showed promising results in inhibiting cell growth. For example, a derivative was tested against breast cancer cells and exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations .
Research Findings Summary
| Activity | Target | Findings |
|---|---|---|
| Antiviral | HCV NS5B Polymerase | Submicromolar potency; inhibits viral replication |
| Antiviral | Vaccinia Virus | Reduces disease severity in animal models |
| Anticancer | Various Cancer Cell Lines | Induces apoptosis; dose-dependent growth inhibition |
Comparison with Similar Compounds
Structural and Electronic Differences
Physicochemical Properties
- NMR Profiles : reports distinct ¹H NMR peaks for the phthalimide (δ 7.77–7.88 ppm) and piperazine (δ 2.98–3.46 ppm) moieties . The target compound’s nitro group would likely deshield adjacent protons, shifting aromatic signals upfield.
- Crystallography : Synchrotron studies () highlight how substituents influence crystal packing; the nitro group may enhance π-π stacking compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
